

Spectroscopic Profile of 15-Bromopentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *15-Bromopentadecanoic acid*

Cat. No.: B179503

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **15-bromopentadecanoic acid**, a long-chain halogenated fatty acid. While experimental spectra for this specific compound are not readily available in public databases, this document extrapolates from established spectroscopic principles and data for analogous structures to present a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide also includes generalized experimental protocols for obtaining such data, intended to support research and development activities involving this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **15-bromopentadecanoic acid**. These predictions are based on the analysis of its constituent functional groups—a long aliphatic chain, a terminal carboxylic acid, and a terminal bromo-group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ^1H NMR Spectroscopy

The proton NMR spectrum of **15-bromopentadecanoic acid** is expected to be characterized by signals corresponding to the methylene protons of the long alkyl chain, the protons adjacent to the carboxylic acid, and the protons adjacent to the bromine atom.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	HOOC-
~3.40	Triplet	2H	Br-CH ₂ -
~2.35	Triplet	2H	-CH ₂ -COOH
~1.85	Quintet	2H	Br-CH ₂ -CH ₂ -
~1.63	Quintet	2H	-CH ₂ -CH ₂ -COOH
~1.25	Multiplet (broad)	20H	-(CH ₂) ₁₀ -

1.1.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons bonded to the bromine and the carboxylic acid group, and the carbons of the long methylene chain.

Chemical Shift (δ , ppm)	Assignment
~179-180	COOH
~34	Br-CH ₂ -
~33	-CH ₂ -COOH
~32	Br-CH ₂ -CH ₂ -
~28-30	-(CH ₂) ₁₀ -
~25	-CH ₂ -CH ₂ -COOH

Infrared (IR) Spectroscopy

The IR spectrum of **15-bromopentadecanoic acid** will be dominated by the characteristic absorptions of the carboxylic acid group and the alkyl chain.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (from COOH)
2850-2960	Strong, Sharp	C-H stretch (alkyl chain)
~1710	Strong, Sharp	C=O stretch (from COOH)
~1465	Medium	C-H bend (methylene)
~1210-1320	Medium	C-O stretch (from COOH)
~920	Medium, Broad	O-H bend (out-of-plane, from COOH)
~560-690	Medium-Weak	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum, likely obtained using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a significant M+2 peak due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

m/z	Relative Abundance	Assignment
320/322	Moderate	[M] ⁺ (Molecular ion)
241	Variable	[M - Br] ⁺
275/277	Variable	[M - COOH] ⁺
60	Strong	[CH ₃ COOH] ⁺ (McLafferty rearrangement)
45	Strong	[COOH] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for long-chain fatty acids like **15-bromopentadecanoic acid**.

NMR Spectroscopy

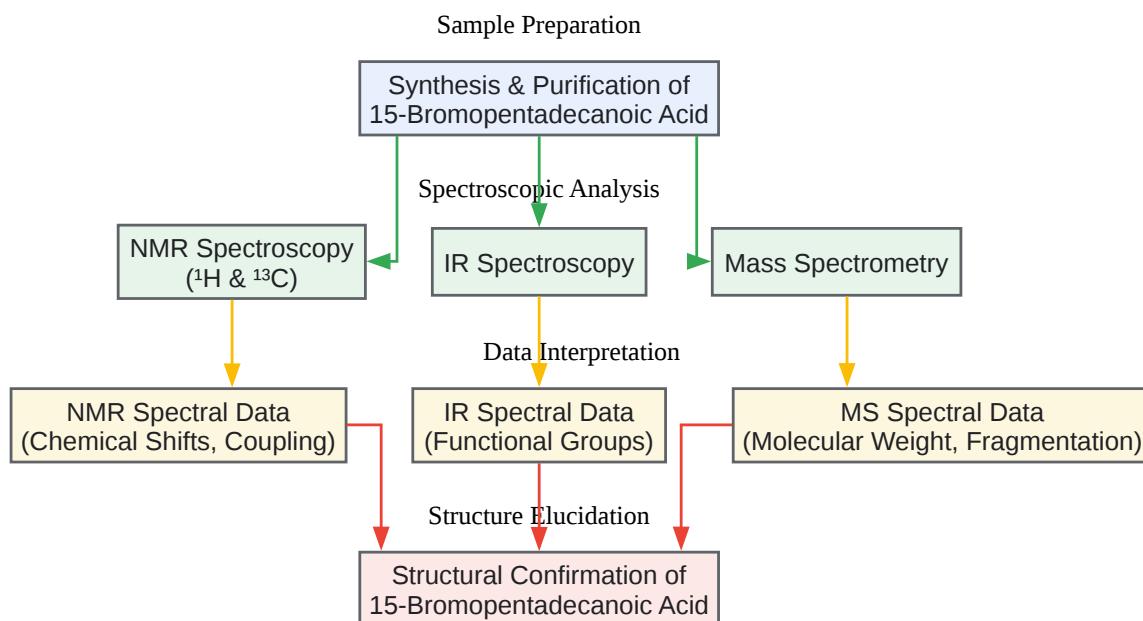
- Sample Preparation: Dissolve 5-10 mg of **15-bromopentadecanoic acid** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and assign the chemical shifts in both ^1H and ^{13}C spectra.

IR Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

- Thin Film: If the sample is a low-melting solid or an oil, it can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure solvent).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.


Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine should be confirmed by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like **15-bromopentadecanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **15-bromopentadecanoic acid**.

- To cite this document: BenchChem. [Spectroscopic Profile of 15-Bromopentadecanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179503#spectroscopic-data-nmr-ir-ms-for-15-bromopentadecanoic-acid\]](https://www.benchchem.com/product/b179503#spectroscopic-data-nmr-ir-ms-for-15-bromopentadecanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com